Amoxicillin clavulanate
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Overview
Description
Amoxicillin clavulanate is a combination antibiotic used to treat a variety of bacterial infections. It consists of amoxicillin, a penicillin-type antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. This combination enhances the effectiveness of amoxicillin by preventing its degradation by beta-lactamase enzymes produced by resistant bacteria .
Synthetic Routes and Reaction Conditions:
Amoxicillin: Synthesized from the precursor 6-aminopenicillanic acid through acylation with p-hydroxyphenylglycine.
Clavulanate Potassium: Produced by fermentation of Streptomyces clavuligerus, followed by extraction and purification.
Industrial Production Methods:
Co-crystallization: Amoxicillin trihydrate and potassium clavulanate are co-crystallized using techniques such as supercritical fluid technology.
Types of Reactions:
Oxidation: Amoxicillin can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: Clavulanate can be reduced under specific conditions, affecting its beta-lactamase inhibitory activity.
Substitution: Both amoxicillin and clavulanate can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Various degradation products of amoxicillin.
Reduction Products: Reduced forms of clavulanate.
Substitution Products: Substituted derivatives of amoxicillin and clavulanate.
Scientific Research Applications
Amoxicillin clavulanate is widely used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Studying the interactions between beta-lactam antibiotics and beta-lactamase inhibitors.
Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamase enzymes.
Medicine: Treating infections caused by beta-lactamase-producing bacteria, such as respiratory tract infections, urinary tract infections, and skin infections.
Industry: Used in the formulation of various pharmaceutical products for human and veterinary use.
Mechanism of Action
Amoxicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby preventing the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall. Clavulanate binds and inhibits beta-lactamases, protecting amoxicillin from degradation and extending its spectrum of activity .
Comparison with Similar Compounds
Ampicillin: Another penicillin-type antibiotic with a similar mechanism of action but without a beta-lactamase inhibitor.
Ticarcillin Clavulanate: A combination of ticarcillin, a penicillin-type antibiotic, and clavulanate potassium, used for similar indications but with a broader spectrum of activity.
Piperacillin Tazobactam: A combination of piperacillin, a penicillin-type antibiotic, and tazobactam, another beta-lactamase inhibitor, offering a broader spectrum of activity compared to amoxicillin clavulanate.
Uniqueness: this compound is unique due to its combination of a widely used penicillin-type antibiotic with a potent beta-lactamase inhibitor, making it effective against a wide range of beta-lactamase-producing bacteria .
Properties
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.